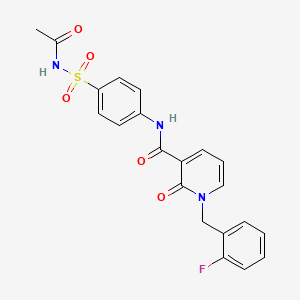

![molecular formula C7H10ClN5 B2368866 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride CAS No. 1895436-40-4](/img/structure/B2368866.png)

2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds were designed and synthesized, and their structures were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . The TP heterocycle can elicit markedly different cellular phenotypes depending on the choice of substituents around the TPD core .

Physical And Chemical Properties Analysis

The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . The TP ring system is isoelectronic with that of purines .

Scientific Research Applications

Synthesis and Derivative Formation

2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride and its derivatives serve as synthons for creating various polycondensed heterocycles. These compounds, when reacted with chlorocarboxylic acid chlorides, form amides through acylation. This process leads to the synthesis of novel mesoionic heterocycles after selective intramolecular alkylation and other reactions, as highlighted by Chernyshev et al. (2014) in their work on partially hydrogenated 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines (Chernyshev et al., 2014).

Biological Activities

Compounds based on 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant biological activities. They possess properties such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. Their structural diversity enables them to act in various therapeutic areas, including agriculture and medicinal chemistry, as detailed by Pinheiro et al. (2020) (Pinheiro et al., 2020).

Coordination Compounds

1,2,4-Triazolo[1,5-a]pyrimidines are used in the development of coordination compounds with interesting structures and potential therapeutic properties. These compounds are researched for applications in anticancer, antiparasitic, and antibacterial prodrugs, offering higher therapeutic potential than some current drugs, as reviewed by Łakomska and Fandzloch (2016) (Łakomska & Fandzloch, 2016).

Pharmaceutical Development

The scaffold of this compound is foundational in developing pharmaceutical compounds with diverse activities, such as antimicrobial, anticancer, and anti-tubercular properties. Its significance in drug development is emphasized in the works of Merugu et al. (2022), highlighting its role in synthetic strategies and pharmacological applications (Merugu, Cherukupalli, & Karpoormath, 2022).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on several targets, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to act as inverse agonists or inhibitors, binding to their respective targets and modulating their activity .

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antitumor, antifungal, antitubercular, and antibacterial effects . They have also been used in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting a potential for sustainable production .

Safety and Hazards

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . These studies led to the identification of novel MT-normalizing TPD candidates that exhibit favorable ADME-PK, including brain penetration and oral bioavailability, as well as brain pharmacodynamic activity .

properties

IUPAC Name |

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5.ClH/c8-3-2-6-10-7-9-4-1-5-12(7)11-6;/h1,4-5H,2-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOWGANURGBDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)CCN)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1895436-40-4 |

Source

|

| Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2'-(methylthio)-6'-oxo-5'-(((trifluoromethyl)sulfonyl)oxy)-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2368784.png)

![4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B2368786.png)

![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)

![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)